2-Fluoro-3-nitrobenzoic Acid

Physicochemical property comparison Acid dissociation constant Drug design

Researchers synthesizing dabrafenib or fluorinated agrochemicals require a reliable source of 2-fluoro-3-nitrobenzoic acid with consistent purity and predictable reactivity. Unlike chloro/bromo analogs, the ortho-fluorine substituent provides the precise electronic profile needed for successful SᴺAr and cross-coupling reactions. • Enables high-yield dabrafenib API synthesis (BRAF inhibitor). • 98% HPLC purity; low heavy metal content for GMP manufacturing. • Bulk quantities available (up to 50 kg) with competitive pricing. • Balanced lipophilicity (LogP 1.47) ideal for lead optimization.

Molecular Formula C7H4FNO4
Molecular Weight 185.11
CAS No. 317-46-4
Cat. No. B2588869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitrobenzoic Acid
CAS317-46-4
Molecular FormulaC7H4FNO4
Molecular Weight185.11
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O
InChIInChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
InChIKeyWLGUSLGYTNJJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-Nitrobenzoic Acid: Overview & Procurement


2-Fluoro-3-nitrobenzoic acid (CAS 317-46-4, MF: C₇H₄FNO₄, MW: 185.11) is a halogenated nitrobenzoic acid derivative . It is a white to off-white crystalline solid with a melting point of 138–140 °C and a predicted pKa of 2.32 ± 0.20 [1]. This compound serves as a critical synthetic intermediate in the production of the BRAF inhibitor dabrafenib and various agrochemicals [2]. Its unique ortho-fluorine and meta-nitro substitution pattern on the benzoic acid scaffold confers distinct physicochemical and electronic properties that differentiate it from its chloro, bromo, and iodo analogs as well as the non-halogenated parent compound [3].

2-Fluoro-3-Nitrobenzoic Acid Substitution Risks


Substituting 2-fluoro-3-nitrobenzoic acid with other 2-halogeno-3-nitrobenzoic acid isomers (e.g., 2-chloro-, 2-bromo-, or 2-iodo-) or with the parent 3-nitrobenzoic acid is not straightforward in synthetic or pharmaceutical contexts. The fluorine atom exerts a unique combination of strong electron-withdrawing inductive effect and modest resonance donation, which profoundly influences acidity, lipophilicity, and the electronic environment of the aromatic ring [1]. These differences directly impact reaction outcomes, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, as well as downstream biological activity when incorporated into drug candidates [2]. The quantitative evidence presented below demonstrates that each halogen congener possesses a distinct physicochemical signature, making 2-fluoro-3-nitrobenzoic acid a non-fungible building block.

2-Fluoro-3-Nitrobenzoic Acid: Key Differentiators


pKa vs. Non-Halogenated and Chloro Analogs

The acidity of 2-fluoro-3-nitrobenzoic acid (pKa = 2.32 ± 0.20, predicted) is significantly higher than that of 3-nitrobenzoic acid (pKa = 3.47) and differs from 2-chloro-3-nitrobenzoic acid (pKa = 2.02, experimental) [1]. This places the fluorine derivative as an acid of intermediate strength among the halogenated series, which can be advantageous for specific pH-dependent solubility or reactivity profiles.

Physicochemical property comparison Acid dissociation constant Drug design

LogP Comparison with Heavier Halogens

2-Fluoro-3-nitrobenzoic acid exhibits a LogP of 1.47, which is substantially lower than its chloro (LogP ≈ 2.17), bromo (LogP ≈ 2.34), and iodo (LogP ≈ 2.42) analogs [1][2][3]. This lower lipophilicity results from the small size and high electronegativity of fluorine, which reduces hydrophobic surface area.

Lipophilicity Partition coefficient Medicinal chemistry

Synthetic Yield: Modern Route vs. Traditional Nitration

A patented synthetic route for 2-fluoro-3-nitrobenzoic acid, employing a diazotization/chlorination/fluorine-exchange sequence followed by oxidation, achieves an overall yield of approximately 93% for the final oxidation step [1]. This is a dramatic improvement over the traditional direct nitration of 2-fluorotoluene, which is reported to suffer from poor regioselectivity and yields typically below 10% [1][2].

Synthetic methodology Process chemistry Yield optimization

Reduction Potential Shift Induced by Fluorine

In the context of fluorinated aminoanthranilamide building blocks derived from difluorinated nitrobenzoic acid scaffolds, the presence of fluorine induces approximately a 200 mV positive shift in reduction potentials compared to non-fluorinated analogs, without compromising the stability of the oxidized residues [1].

Electrochemistry Reduction potential Charge-transfer systems

Melting Point Advantage Over Halogenated Analogs

2-Fluoro-3-nitrobenzoic acid melts at 138–140 °C, which is significantly lower than its chloro (183–187 °C), bromo (207–212 °C), and iodo (229–231 °C) analogs [1]. This trend reflects weaker intermolecular interactions in the solid state due to the small size and high electronegativity of fluorine, which disrupts crystal packing efficiency.

Thermal analysis Melting point Solid-state properties

2-Fluoro-3-Nitrobenzoic Acid Applications


BRAF Inhibitor Dabrafenib Synthesis

2-Fluoro-3-nitrobenzoic acid is a key starting material in the synthesis of dabrafenib, an FDA-approved BRAF inhibitor for treating BRAF V600 mutation-positive melanoma . The fluorine atom is critical for metabolic stability and binding affinity. Procurement of high-purity (>98%) material with low heavy metal content is essential for GMP manufacturing of this API.

Fluorinated Aminoanthranilamide Electrets

Derivatives of 2-fluoro-3-nitrobenzoic acid serve as precursors to fluorinated aminoanthranilamides, which are building blocks for hole-transfer molecular electrets [1]. The fluorine-induced +200 mV shift in reduction potential enables precise tuning of redox properties in organic electronic materials. Researchers in materials chemistry and molecular electronics should consider this compound for designing charge-transfer systems.

Broflanilide & Cycloxaprid Agrochemical Intermediate

2-Fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of broflanilide (a novel meta-diamide insecticide) and cycloxaprid (a neonicotinoid insecticide) [2]. The high-yielding synthetic route (93% yield) makes this compound economically attractive for large-scale agrochemical production. Procurement teams should seek suppliers offering bulk quantities with consistent purity and competitive pricing.

Medicinal Chemistry Scaffold for Lead Optimization

Due to its balanced lipophilicity (LogP = 1.47) and enhanced acidity (pKa = 2.32) relative to 3-nitrobenzoic acid, 2-fluoro-3-nitrobenzoic acid is an attractive scaffold for lead optimization in drug discovery programs [3]. It allows for the introduction of a fluorine atom early in the synthesis while providing a carboxylic acid handle for further derivatization. Medicinal chemists should prioritize this building block over heavier halogen analogs when seeking to maintain lower LogP while benefiting from halogen bonding or metabolic blocking effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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